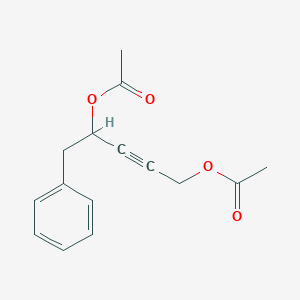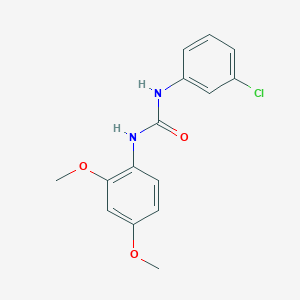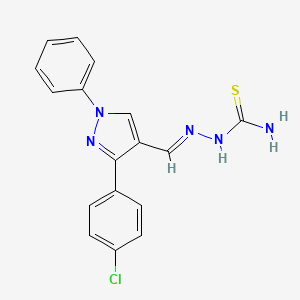
5-phenyl-2-pentyne-1,4-diyl diacetate
Descripción general
Descripción
The compound “5-phenyl-2-pentyne-1,4-diyl diacetate” is an organic compound that contains a phenyl group (a benzene ring), a pentyne group (a five-carbon chain with a triple bond), and two acetate groups (each consisting of two carbons, one being part of a carbonyl group). The “1,4-diyl diacetate” part suggests that the acetate groups are attached to the first and fourth carbons of the pentyne group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl, pentyne, and acetate groups each have distinct structures that would contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its structure. The presence of the acetate groups could make it a good candidate for nucleophilic substitution reactions. The triple bond in the pentyne group could potentially be reduced or reacted with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar acetate groups could affect its solubility in different solvents. The triple bond in the pentyne group could influence its reactivity .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The potential applications and future directions for research on this compound would depend on its properties and reactivity. It could potentially be used as a building block for the synthesis of more complex molecules, or its properties could be studied for potential applications in areas such as materials science or medicinal chemistry .
Propiedades
IUPAC Name |
(4-acetyloxy-5-phenylpent-2-ynyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-12(16)18-10-6-9-15(19-13(2)17)11-14-7-4-3-5-8-14/h3-5,7-8,15H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIVVAVCJKNDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC#CC(CC1=CC=CC=C1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3894465.png)
![N-2-adamantyl-3-{[(3,5-dimethylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B3894466.png)


![17-benzyl-1-(1-hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3894471.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3894475.png)
![3-[(4-chloro-2-nitrophenyl)amino]-1-(2,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B3894477.png)

![methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3894493.png)


![N'-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonohydrazide](/img/structure/B3894525.png)
![1-(2-furyl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-2-propen-1-one](/img/structure/B3894540.png)
![dimethyl [5-(4-morpholinyl)-2-phenyl-1,3-oxazol-4-yl]phosphonate](/img/structure/B3894550.png)